molecular formula C25H20N4O5 B3006319 3-benzyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1326872-08-5

3-benzyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B3006319
CAS No.: 1326872-08-5
M. Wt: 456.458
InChI Key: HZIVMXCDZFIHSU-UHFFFAOYSA-N
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Description

3-benzyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O5 and its molecular weight is 456.458. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Quinazoline derivatives are synthesized through various chemical reactions that involve the strategic combination of different chemical groups to achieve the desired molecular structure. For instance, the synthesis of novel quinazolinone derivatives with potential anticancer activities has been demonstrated through the combination of quinoxalindione and antranilic acid, showcasing the versatility of these compounds in drug discovery efforts (Poorirani et al., 2018). Additionally, the use of cesium carbonate as a catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide highlights the ongoing innovation in green chemistry approaches to synthesizing these compounds (Patil et al., 2008).

Biological Activities and Potential Therapeutic Applications

Quinazoline derivatives exhibit a wide range of biological activities, making them candidates for therapeutic applications. For example, certain novel quinazolinone analogues have shown significant in vitro antitumor activity, suggesting their potential as anticancer agents. This highlights the importance of structural modification in enhancing the biological activities of quinazoline derivatives (Al-Suwaidan et al., 2016). Furthermore, the antimicrobial properties of some quinazoline derivatives have been explored, indicating their potential utility in combating bacterial and fungal infections (Gupta et al., 2008).

Mechanism of Action

The mechanism of action of quinazoline and quinazolinone derivatives can vary widely depending on the specific compound and its biological activity. Some quinazoline derived compounds have been approved as drugs, such as prazosin and doxazosine, which are used to treat benign prostatic hyperplasia and post-traumatic stress disorder .

Future Directions

Quinazoline and quinazolinone derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on developing new synthesis methods, exploring their biological activities, and optimizing their pharmacological properties.

Properties

IUPAC Name

3-benzyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5/c1-32-18-10-17(11-19(13-18)33-2)22-27-23(34-28-22)16-8-9-20-21(12-16)26-25(31)29(24(20)30)14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIVMXCDZFIHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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